3-(2-Methylphenyl)oxolane-3-carbonitrile
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Overview
Description
3-(2-Methylphenyl)oxolane-3-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . It is used primarily for research purposes and is known for its unique structure, which includes an oxolane ring and a nitrile group attached to a methylphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)oxolane-3-carbonitrile typically involves the reaction of 2-methylphenylacetonitrile with an appropriate oxolane derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This would involve the use of industrial reactors and more efficient catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)oxolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction may produce amines .
Scientific Research Applications
3-(2-Methylphenyl)oxolane-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can affect cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)oxolane-3-carbonitrile: This compound has a similar oxolane ring structure but with a benzylamino group instead of a methylphenyl group.
3-(Benzylamino)oxolane-3-carboxamide: Similar to the above compound but with a carboxamide group.
3-(Benzylamino)oxolane-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(2-Methylphenyl)oxolane-3-carbonitrile is unique due to its specific combination of an oxolane ring, a nitrile group, and a methylphenyl group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(2-methylphenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-10-4-2-3-5-11(10)12(8-13)6-7-14-9-12/h2-5H,6-7,9H2,1H3 |
InChI Key |
XPFGQYLNKZLXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOC2)C#N |
Origin of Product |
United States |
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